molecular formula C7H11ClOSi B108500 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one CAS No. 18245-82-4

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Cat. No. B108500
CAS RN: 18245-82-4
M. Wt: 174.7 g/mol
InChI Key: YNHLTRNOGXIHRW-UHFFFAOYSA-N
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Description

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a chemical compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of a silicon atom bonded to organic groups. While the specific compound is not directly studied in the provided papers, related compounds with trimethylsilyl groups and butynol structures are frequently used in organic synthesis and have been the subject of various research studies.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of organolithium reagents and chlorotrimethylsilane. For instance, an economical synthesis of 4-trimethylsilyl-2-butyn-1-ol, which shares a similar structure, utilizes n-butyllithium and tert-butyllithium followed by the addition of chlorotrimethylsilane . This method showcases the utility of organolithium reagents in introducing the trimethylsilyl group to the alkyne moiety.

Molecular Structure Analysis

The molecular structure of compounds containing trimethylsilyl groups and butadiyne frameworks has been studied using methods such as gas electron diffraction and ab initio calculations. These studies reveal insights into the vibrational spectra and intramolecular motions, indicating a considerable increase in the flexibility of the linear fragment in compounds with trimethylsilyl and butadiyne units .

Chemical Reactions Analysis

Chemical reactions involving trimethylsilyl-substituted butadiynes are diverse. For example, 1-(trimethylsilyl)allyl chloride, a related compound, reacts with organocopper compounds to yield terminal alkenylsilanes and with carbonyl compounds to give alcohols . Additionally, but-1-en-3-ynes, which are structurally related to the compound of interest, can be transformed into bis(trimethylsilyl)buta-2,3-dienes through reactions with lithium and chlorotrimethylsilane, followed by epoxidation to yield oxyallyl species .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of the trimethylsilyl group typically imparts volatility and hydrophobicity to the molecule. The alkyne and ketone functionalities suggest that the compound would have reactive sites for various chemical transformations, such as nucleophilic addition or cycloaddition reactions. The chloro substituent also provides a site for further functionalization through substitution reactions.

Scientific Research Applications

Synthesis and Catalytic Applications :1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is involved in various synthesis processes due to its reactivity. For instance, but-1-en-3-ynes react with lithium and chlorotrimethylsilane to produce 1,4-bis(trimethylsily)buta-2,3-dienes. These compounds, upon epoxidation, lead to oxyallyl species that can be trapped by nucleophilic reagents to generate 1,4-bis(trimethylsilyl)butan-3-ol-2-one derivatives, showcasing the compound's utility in complex synthesis pathways (Santelli-Rouvier, Lefrère, & Santelli, 1999).

Mechanistic Insights in Reactions :The compound is also instrumental in understanding reaction mechanisms. In a study, the catalytic hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne with various hydrosilanes presented a complex array of products, unveiling insights into the catalytic mechanism involving different catalytic cycles and their interconnections. This highlights the compound's role in unraveling complex reaction pathways (Maruyama et al., 1998).

Innovations in Material Science :this compound's reactivity extends to material science applications as well. The reaction of similar compounds with butenes produced disilacyclobutenes, and interactions with phenylacetylene yielded 1,2-disilabenzene derivatives. These reactions are not only stereospecific but also open up new routes to create novel materials with potentially unique properties (Kinjo et al., 2007).

Cycloaddition Reactions :The compound is also a crucial participant in cycloaddition reactions. For instance, it acted as an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to produce 1-acetylindolizines, displaying its versatility in creating functionally diverse molecular structures (Zubas et al., 2023).

Polymerization and Catalysis :The involvement of compounds like this compound in oligo- and polymerization processes is another critical application. The reaction of related trimethylsilyl-substituted compounds with mixed chloro(dialkylamido)metal complexes led to the formation of octahedral group 4 metal complexes, which, upon analysis, revealed crucial insights into the stereochemistry and reactivity of these complexes. Such studies are foundational for advancing the fields of catalysis and polymer chemistry (Fuhrmann et al., 1996).

Safety and Hazards

When handling 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound used as a reagent or intermediate in organic synthesis reactions . It is commonly used as a starting material for the synthesis of other organic compounds, particularly those containing a butyne skeleton .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be prepared by reacting p-phenylenone with trimethylchlorosilane . The reaction generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product .

Biochemical Pathways

It is known that the compound can undergo asymmetric bioreduction to enantiopure { (s)-tmsbol in various hydrophilic ionic liquid (ils) solvent systems .

Pharmacokinetics

It has a molecular weight of 206.74g/mol, a boiling point of 160-161 °C, and a density of 1.06 g/mL . It is soluble in organic solvents such as ether and benzene, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

It is known to be a useful reagent in organic synthesis, contributing to the formation of compounds with a butyne skeleton .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, away from fire and oxidizing agents . Contact with skin and eyes should be avoided, and appropriate laboratory safety measures, such as wearing protective glasses, gloves, and clothing, are required for its use and handling .

properties

IUPAC Name

1-chloro-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHLTRNOGXIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452514
Record name 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18245-82-4
Record name 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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